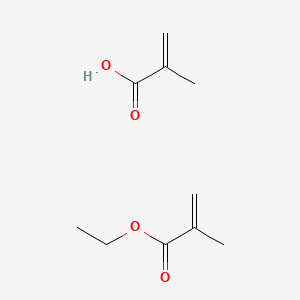
Ethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid are organic compounds commonly used in various chemical processes. Ethyl 2-methylprop-2-enoate is an ester, while 2-methylprop-2-enoic acid is a carboxylic acid. These compounds are known for their reactivity and versatility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-methylprop-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
2-methylprop-2-enoic acid can be prepared by the oxidation of isobutylene using various oxidizing agents such as potassium permanganate or ozone. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid often involves large-scale esterification and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired products.
化学反应分析
Types of Reactions
Ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert these compounds into alcohols or other reduced forms.
Substitution: These compounds can participate in nucleophilic substitution reactions, where the ester or carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, ozone, and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: Alcohols and other reduced derivatives are common products.
Substitution: The products depend on the nucleophile used, resulting in various substituted esters or acids.
科学研究应用
Ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid have numerous applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of polymers, resins, and other organic compounds.
Biology: They are utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: These compounds serve as building blocks for pharmaceuticals and drug delivery systems.
Industry: They are employed in the production of coatings, adhesives, and plasticizers due to their reactivity and versatility.
作用机制
The mechanism of action for ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid involves their ability to participate in various chemical reactions. The ester and carboxylic acid groups are reactive sites that can undergo nucleophilic attack, oxidation, or reduction. These reactions are facilitated by the presence of catalysts or specific reaction conditions, leading to the formation of new chemical bonds and products.
相似化合物的比较
Ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid can be compared with similar compounds such as:
Methyl 2-methylprop-2-enoate: Similar in structure but with a methyl group instead of an ethyl group.
Butyl 2-methylprop-2-enoate: Contains a butyl group, offering different reactivity and physical properties.
2-Propenoic acid: Lacks the methyl group, resulting in different chemical behavior.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the uniqueness of ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid in various chemical processes.
属性
CAS 编号 |
28572-98-7 |
|---|---|
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC 名称 |
ethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C6H10O2.C4H6O2/c1-4-8-6(7)5(2)3;1-3(2)4(5)6/h2,4H2,1,3H3;1H2,2H3,(H,5,6) |
InChI 键 |
SENKOTRUJLHKFM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=C)C.CC(=C)C(=O)O |
相关CAS编号 |
28572-98-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


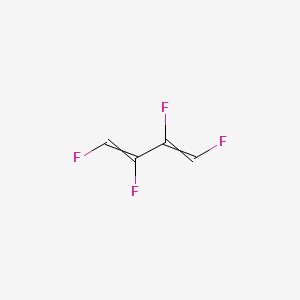

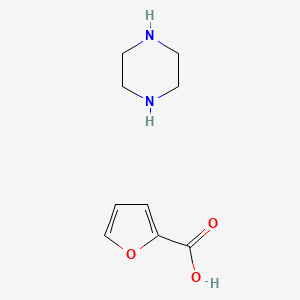
![6-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]chromen-2-one](/img/structure/B15343127.png)

![1,2,3,4,5-Pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluorophenoxy)phenyl]benzene](/img/structure/B15343139.png)
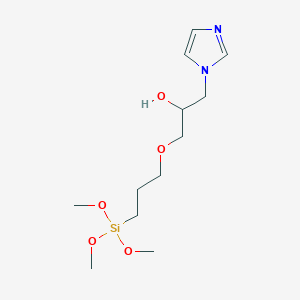
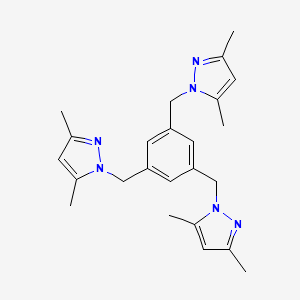
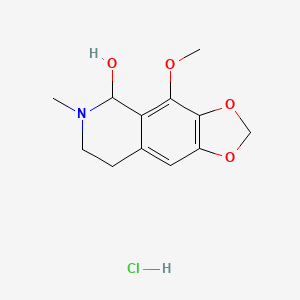


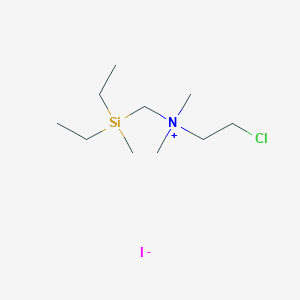
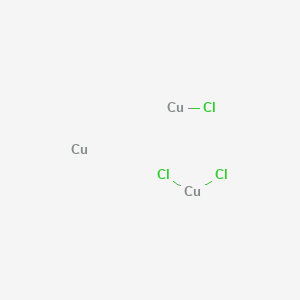
![[1,1'-Biphenyl]-2,3',5,5'-tetracarboxylic acid](/img/structure/B15343220.png)
